molecular formula C13H13F2NO6 B8352915 Diethyl (2,5-difluoro-4-nitrophenyl)propanedioate

Diethyl (2,5-difluoro-4-nitrophenyl)propanedioate

Cat. No. B8352915
M. Wt: 317.24 g/mol
InChI Key: CBQMDENUTPBYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2,5-difluoro-4-nitrophenyl)propanedioate is a useful research compound. Its molecular formula is C13H13F2NO6 and its molecular weight is 317.24 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl (2,5-difluoro-4-nitrophenyl)propanedioate

Molecular Formula

C13H13F2NO6

Molecular Weight

317.24 g/mol

IUPAC Name

diethyl 2-(2,5-difluoro-4-nitrophenyl)propanedioate

InChI

InChI=1S/C13H13F2NO6/c1-3-21-12(17)11(13(18)22-4-2)7-5-9(15)10(16(19)20)6-8(7)14/h5-6,11H,3-4H2,1-2H3

InChI Key

CBQMDENUTPBYHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1F)[N+](=O)[O-])F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crushed sodium hydroxide pellets (2.26 g, 56.5 mmol) were added portionwise over 20 minutes to solution of 1,2,4-trifluoro-5-nitrobenzene (5.0 g, 28.2 mmol) and diethyl chloropropanedioate (4.57 ml, 56.5 mmol) in dry DMF (50 ml) at 0° C. under argon. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to OC and acidified with 2N Hydrochloric acid (50 ml) then extracted with ethyl acetate (150 ml) and washed with water (150 ml). The organic layer was dried over magnesium sulphate, filtered and evaporated to an orange oil. Purified by chromatography on silica gel (Biotage SP4, 100 g silica column) eluting with 0-20% ethyl acetate/hexane to give the title compound as a yellow oil (4.84 g, 15.3 mmol). LC/MS: Rt=3.07, [MH]− 316.
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Synthesis routes and methods II

Procedure details

To an ice-cooled slurry of NaH (475 mg, 11.8 mmol, 60%) in dry DMF (10 mL) was added CH2(COOEt)2 dropwise under an N2 atmosphere. After 20 minutes, 1,2,4-trifluoro-5-nitrobenzene (1 g, 5.6 mmol) was added dropwise over 10 minutes and the mixture was stirred at −6° C. overnight. After the reaction was completed, the mixture was diluted with water and extracted with EtOAc. The organic layer washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified chromatography to give diethyl (2,5-difluoro-4-nitrophenyl)propanedioate. 1H-NMR (400 MHz, CDCl3) δ ppm 7.87˜7.84 (m, 1H), 7.54˜7.58 (m, 1H), 4.98 (s, 1H), 4.23˜4.27 (m, 4H), 1.28 (t, J=7.0 Hz, 6H).
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